Naloxegol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Mechanism of Action

Naloxegol belongs to a class of drugs called peripherally acting mu-opioid receptor antagonists (PAMORAs). Unlike traditional opioid antagonists like naloxone, naloxegol is peripherally acting. This means it primarily blocks opioid receptors in the gastrointestinal (GI) tract, limiting the constipating effects of opioids without affecting their pain-relieving properties in the central nervous system (CNS) [].

Studies have shown that naloxegol works by binding to mu-opioid receptors in the GI tract, which are responsible for slowing down gut motility. By blocking these receptors, naloxegol prevents opioids from binding and allows the gut to function more normally, leading to constipation relief [, ].

Clinical Trials and Efficacy

The efficacy of naloxegol for OIC has been evaluated in several clinical trials. Two identical phase III, randomized, double-blind, placebo-controlled trials (KODIAC-04 and KODIAC-05) investigated its effectiveness in adult outpatients with non-cancer pain and OIC. These studies demonstrated that naloxegol was significantly more effective than placebo in improving bowel function and reducing constipation symptoms [].

Further research has explored the use of naloxegol in patients with cancer pain and OIC. The NACASY study, a multinational European observational study, evaluated the safety and efficacy of naloxegol in this population. The study found that naloxegol was effective in improving bowel function and constipation symptoms in cancer patients with OIC [].

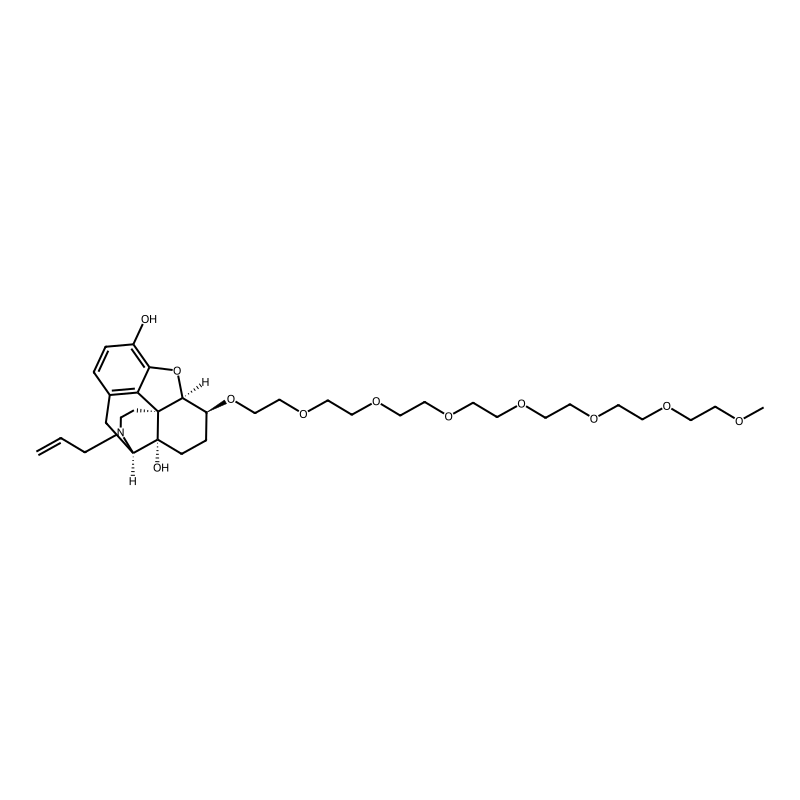

Naloxegol is a polyethylene glycol (PEG) derivative of α-naloxol, classified as a peripherally acting μ-opioid receptor antagonist. It is primarily utilized in the treatment of opioid-induced constipation (OIC) in adults with chronic non-cancer pain. Naloxegol works by inhibiting the binding of opioids to μ-opioid receptors located in the gastrointestinal tract, thereby alleviating the constipating effects associated with opioid use. Approved for medical use in 2014, it has trade names such as Movantik and Moventig .

- Naloxegol binds to mu-opioid receptors in the intestines, which are normally activated by opioid medications. []

- By blocking these receptors, Naloxegol prevents opioids from slowing down intestinal movement, thereby relieving constipation. []

- Importantly, due to its poor systemic absorption, Naloxegol does not significantly affect opioid receptors in the brain, minimizing the risk of reversing the pain-relieving effects of opioids. []

Naloxegol's chemical structure allows it to undergo various reactions typical of PEGylated compounds. The PEG moiety enhances its solubility and alters its pharmacokinetic properties, making it less permeable across the blood-brain barrier compared to its parent compound, naloxone. This modification helps mitigate central nervous system effects while retaining peripheral activity .

The biological activity of naloxegol is characterized by its ability to act as an antagonist at μ-opioid receptors in the gastrointestinal tract. Its efficacy is demonstrated through concentration-dependent binding assays, where it exhibits an effective concentration (EC50) value of approximately 47 nM. This indicates a significant potential to block opioid-induced effects without affecting analgesia levels when used alongside opioid medications . Common side effects include abdominal pain, diarrhea, nausea, and headaches .

The synthesis of naloxegol involves several key steps:

- Starting Material: The process begins with α-naloxol.

- PEGylation: The 6-α-hydroxyl group of α-naloxol is linked via an ether bond to a monomethoxy-terminated polyethylene glycol chain.

- Purification: The product undergoes purification to achieve high purity levels exceeding 95% through solvent extraction and washing steps .

A recent study highlights a method using sodium hydride as a base and a solvent mixture of dimethylformamide and toluene for optimal alkylation conditions during synthesis .

Research indicates that naloxegol interacts with various transporters and enzymes that influence its pharmacokinetics:

- Cytochrome P450 Enzymes: Naloxegol is predominantly metabolized by the CYP P450 3A4 enzyme system, which plays a crucial role in its metabolic clearance.

- Efflux Transporters: Studies show that naloxegol is a substrate for P-glycoprotein transporters, impacting its absorption and distribution within the body .

These interactions underscore the importance of monitoring potential drug-drug interactions when prescribing naloxegol alongside other medications.

Naloxegol shares structural and functional similarities with several other compounds, particularly those within the class of opioid antagonists. Below is a comparison highlighting its uniqueness:

| Compound | Structure Type | Primary Use | Unique Features |

|---|---|---|---|

| Naloxone | Opioid antagonist | Opioid overdose treatment | Crosses blood-brain barrier; central action |

| Methylnaltrexone | Opioid antagonist | Opioid-induced constipation | Does not cross blood-brain barrier |

| Naldemedine | Opioid antagonist | Opioid-induced constipation | Similar mechanism but different chemical structure |

| Buprenorphine | Partial agonist/antagonist | Pain management; addiction treatment | Mixed agonist-antagonist properties |

Uniqueness of Naloxegol: Unlike naloxone, which can precipitate withdrawal symptoms due to its ability to cross the blood-brain barrier, naloxegol's PEGylation prevents such effects while effectively managing constipation caused by opioids .

Starting Materials and Key Intermediates

The synthesis of naloxegol begins with naloxone hydrochloride dihydrate as the primary starting material, which serves as an easily available key precursor compound [1] [2]. This compound undergoes a four-step synthetic transformation process that involves two additional starting materials beyond the naloxone precursor [2]. The synthetic route is divided into two primary components: the synthesis of naloxegol oxalate from naloxone hydrochloride and the separate synthesis of the polyethylene glycol-7 side chain [1].

The key intermediates in the naloxegol synthesis pathway include several critical compounds that facilitate the overall transformation. The first major intermediate is 3-O-methoxyethoxymethyl naloxone, formed through protection of the phenolic group in naloxone hydrochloride dihydrate [1] [4]. This protective strategy prevents unwanted functional group transformations during subsequent reaction steps. The methoxyethoxymethyl chloride protecting group was specifically selected based on its stability under basic conditions and its non-labile nature under mildly acidic reduction conditions [1] [4].

Following the protection step, the synthesis proceeds through 3-O-methoxyethoxymethyl naloxol α-epimer, which represents a crucial stereochemical intermediate [1]. This compound is obtained through a highly selective reduction process that maintains the desired stereochemical configuration. The process also generates 3-O-methoxyethoxymethyl naloxegol as an intermediate, which undergoes subsequent deprotection to yield the naloxegol base [1] [4].

| Intermediate Compound | Molecular Role | Yield (%) | Melting Point (°C) |

|---|---|---|---|

| 3-O-MEM Naloxone | Protected phenolic precursor | 94.6 | 58-62 |

| 3-O-MEM α-Naloxol | Stereochemical intermediate | 100.0 | Not specified |

| 3-O-MEM Naloxegol | PEGylated intermediate | 78.3 | Not specified |

| Naloxegol Base | Final precursor | 78.3 | Not specified |

The synthesis also requires 22-bromo-heptaoxadocosane as a critical intermediate for the polyethylene glycol chain attachment [1]. This compound serves as the alkylating agent that introduces the seven-unit polyethylene glycol moiety onto the naloxol backbone through nucleophilic substitution reactions.

PEGylation Strategy and Functionalization of Naloxone Backbone

The PEGylation strategy employed in naloxegol synthesis represents a sophisticated approach to modifying the pharmacological properties of the parent naloxone molecule [5] [6]. The polyethylene glycol conjugation serves multiple functional purposes, including reduction of passive permeability compared to naloxone and rendering the compound a substrate for P-glycoprotein transporter activity [5] [6]. This modification effectively restricts naloxegol access to the central nervous system while maintaining peripheral opioid receptor antagonist properties [6].

The PEGylation process involves the covalent attachment of a polyethylene glycol-7 chain to the naloxol backbone through ether linkage formation [1]. The process begins with the generation of 3-O-methoxyethoxymethyl-α-naloxol base from the corresponding oxalate salt using toluene and aqueous sodium hydroxide solution at controlled temperatures between 15-20°C [1]. The resulting solution undergoes organic layer separation and aqueous extraction procedures to isolate the base compound.

The alkylation reaction proceeds through treatment of the naloxol base with sodium hydride in a mixture of N,N-dimethylformamide and toluene at temperatures between 5-10°C [1]. The 22-bromo-heptaoxadocosane solution is then added over a 3-4 hour period at temperatures maintained between 8-16°C to ensure controlled reaction conditions [1]. This nucleophilic substitution reaction forms the critical ether linkage between the naloxol backbone and the polyethylene glycol chain.

The functionalization strategy incorporates specific structural modifications that optimize the pharmaceutical properties of the final product. The seven-unit polyethylene glycol chain was selected based on its ability to provide sufficient molecular weight increase while maintaining appropriate bioavailability characteristics [5]. The PEGylation reduces the blood-brain barrier penetration by approximately 15-fold compared to naloxone, achieving peripheral restriction similar to atenolol [22].

| PEGylation Parameter | Value | Comparative Reference |

|---|---|---|

| PEG Chain Length | 7 units | Optimized for permeability |

| Blood-Brain Barrier Penetration Reduction | 15-fold | Relative to naloxone |

| Molecular Weight Increase | ~300 Da | From naloxone base |

| P-glycoprotein Substrate Activity | Enhanced | Promotes efflux |

Optimization of Diastereoselective Reduction Steps

The optimization of diastereoselective reduction steps represents a critical aspect of naloxegol synthesis, particularly in the conversion of 3-O-methoxyethoxymethyl naloxone to the corresponding α-naloxol epimer [1] [4]. The process utilizes lithium tri-tert-butoxy aluminum hydride as the stereoselective reducing agent, which provides superior selectivity compared to conventional reduction methods [1] [4] [17].

The diastereoselective reduction process requires careful optimization of reaction conditions to achieve maximum stereochemical control. The lithium tri-tert-butoxy aluminum hydride reagent is prepared as a pre-cooled suspension in toluene at temperatures between 0-10°C [1]. The addition of 2-methoxyethanol as an additive enhances the stereoselectivity of the reduction process and improves the overall efficiency of the transformation [1] [17].

The reduction reaction proceeds through controlled addition of the 3-O-methoxyethoxymethyl naloxone solution in toluene over a specified time period while maintaining low temperatures [1]. The temperature is subsequently raised to 20-30°C and maintained for one hour to ensure complete conversion [1]. The reaction termination involves careful addition of ethyl acetate at 5-10°C, followed by aqueous ammonium sulfate solution treatment [1].

High performance liquid chromatography analysis of the reduction products demonstrates the effectiveness of the optimized conditions, showing 99.4% formation of the desired 3-O-methoxyethoxymethyl naloxol-α-epimer and only 0.3% of the undesired β-epimer [1]. This exceptional stereoselectivity eliminates the need for column chromatographic purification procedures, significantly improving the practical efficiency of the synthetic process.

| Reduction Parameter | Optimized Condition | Stereochemical Outcome |

|---|---|---|

| Reducing Agent | Lithium tri-tert-butoxy aluminum hydride | α-epimer selectivity |

| Additive | 2-Methoxyethanol | Enhanced stereoselectivity |

| Temperature Control | 0-10°C addition, 20-30°C reaction | Controlled selectivity |

| Stereochemical Ratio | α:β = 99.4:0.3 | Exceptional selectivity |

The optimization also addresses the isolation and purification of intermediates as solid materials rather than oily residues, which facilitates handling and subsequent processing steps [1] [4]. The use of lithium tri-tert-butoxy aluminum hydride in combination with the methoxyethanol additive enables the isolation of pure naloxegol base through acid-base work-up procedures without requiring column chromatography [1] [4].

Crystallization Techniques for Oxalate Salt Formation

The crystallization techniques for naloxegol oxalate salt formation involve sophisticated approaches to obtain the desired polymorphic form with optimal pharmaceutical properties [8] [18] [31]. The process begins with the dissolution of naloxegol base in methyl tert-butyl ether and n-propanol solvent systems at controlled concentrations [1] [4]. The oxalic acid solution is prepared separately in the same solvent mixture and added slowly to the naloxegol base solution to initiate precipitation [1] [4].

The crystallization process demonstrates remarkable efficiency, with naloxegol oxalate precipitation occurring during the addition of the oxalic acid solution [1]. The product slurry undergoes extended stirring for approximately three hours at ambient temperature, followed by cooling to 12-15°C and additional stirring for 45 minutes to ensure complete crystallization [1] [4]. The final product is isolated through filtration under nitrogen atmosphere and washed with methyl tert-butyl ether before vacuum drying at 25-30°C [1] [4].

Two distinct polymorphic forms of naloxegol oxalate have been characterized, designated as Form A and Form B [8] [18]. Form B represents the thermodynamically stable crystalline modification, exhibiting a sharp endothermic peak at 92.5°C in differential scanning calorimetry analysis with a heat of fusion of 96.1 J/g [8] [31]. The crystal structure of Form B reveals that it contains hydrogen oxalate anions rather than fully deprotonated oxalate species [8] [31].

The crystal structure analysis demonstrates a complex hydrogen-bonded network where hydrogen oxalate anions link into chains through intermolecular hydrogen bonding interactions [8] [31]. Each naloxegol unit participates in hydrogen bonding with three hydrogen oxalate ions through two oxygen-hydrogen-oxygen and one nitrogen-hydrogen-oxygen interactions [8] [31]. This arrangement creates a two-dimensional layer structure with 3,5-connected topology [8] [31].

| Crystallization Parameter | Specification | Form B Characteristics |

|---|---|---|

| Solvent System | MTBE/n-propanol | Optimal crystallization medium |

| Precipitation Temperature | Ambient | Controlled nucleation |

| Cooling Temperature | 12-15°C | Enhanced crystal growth |

| Melting Point | 92.5°C | Thermal stability marker |

| Heat of Fusion | 96.1 J/g | Thermodynamic property |

| Crystal Structure | Hydrogen oxalate salt | Stable polymorphic form |

Alternative crystallization approaches have been developed using different solvent systems, including ethyl acetate-based procedures [8] [31]. The crystallization from 2-propanol under controlled heating and cooling conditions produces single crystals suitable for X-ray crystallographic analysis [8] [31]. The process involves dissolution of Form B material in 2-propanol under slight heating, followed by filtration and controlled cooling to room temperature [8] [31].

Industrial-Scale Production Challenges

Industrial-scale production of naloxegol presents several significant challenges related to process optimization, quality control, and regulatory compliance [11] [12]. The complexity of the synthetic route, involving multiple intermediates and stereoselective transformations, requires sophisticated manufacturing capabilities and stringent process control measures [2]. The four-step synthesis pathway demands careful coordination of reaction sequences and intermediate purification procedures to maintain product quality and yield consistency [2].

One primary challenge involves the scale-up of the diastereoselective reduction step, which requires precise temperature control and reagent addition procedures to maintain the exceptional stereoselectivity achieved at laboratory scale [1] [17]. The lithium tri-tert-butoxy aluminum hydride reduction must be conducted under controlled atmospheric conditions to prevent degradation of the reducing agent and maintain reaction selectivity [1]. Industrial implementation requires specialized equipment capable of handling organometallic reagents and maintaining inert atmosphere conditions throughout the process.

The PEGylation step presents additional manufacturing complexities due to the requirement for high-purity 22-bromo-heptaoxadocosane and the need for precise stoichiometric control during the alkylation reaction [1]. The extended reaction time of 3-4 hours for the PEG chain attachment necessitates large-scale reactor capacity and consistent temperature maintenance over prolonged periods [1]. Quality control measures must ensure complete conversion while minimizing the formation of side products and impurities.

Crystallization scale-up represents another significant challenge, particularly in achieving consistent polymorphic form control [8] [18]. The formation of naloxegol oxalate Form B requires precise control of crystallization conditions, including solvent composition, temperature profiles, and seeding strategies [8] [31]. Industrial crystallization processes must accommodate batch-to-batch variability while maintaining consistent particle size distribution and crystal habit [8].

| Production Challenge | Technical Requirement | Industrial Solution |

|---|---|---|

| Stereoselective Reduction | Temperature control ±2°C | Specialized reactor systems |

| PEGylation Reaction | Extended reaction time | Large-capacity reactors |

| Crystallization Control | Polymorphic consistency | Controlled seeding protocols |

| Quality Control | Impurity monitoring | Advanced analytical methods |

The manufacturing process must address potential impurity formation and control, including related compounds, degradation products, and residual solvents [27] [28]. The identification and quantification of process-related impurities require sophisticated analytical methods and validated testing procedures [27] [28]. Des allyl naloxegol oxalate represents one significant impurity that must be controlled through optimized reaction conditions and purification procedures [28].

Regulatory challenges include the need for comprehensive process validation and documentation to support pharmaceutical manufacturing standards [2]. The synthesis involves multiple chemical transformations that require individual validation and control strategies [2]. Scale-up studies must demonstrate equivalent product quality and safety profiles compared to clinical trial materials while maintaining cost-effective manufacturing operations [11] [12].

μ-Opioid Receptor Binding Kinetics and Selectivity

Naloxegol demonstrates high affinity and selectivity for the μ-opioid receptor, establishing it as a potent and selective antagonist within the opioid receptor family. In vitro binding studies utilizing Chinese hamster ovary cells transfected with cloned human opioid receptors reveal that naloxegol exhibits a binding affinity (Ki) of 7.42 nanomolar at the human μ-opioid receptor [1] [2]. This binding affinity represents exceptional potency, positioning naloxegol as a highly effective μ-opioid receptor antagonist.

The selectivity profile of naloxegol demonstrates significant preference for μ-opioid receptors over other opioid receptor subtypes. Comparative binding studies show that naloxegol possesses approximately 27-fold greater affinity for μ-opioid receptors compared to δ-opioid receptors, with a Ki value of 203.0 nanomolar at δ-opioid receptors [3] [4]. This substantial selectivity differential ensures that naloxegol primarily targets μ-opioid receptors while minimizing interaction with δ-opioid receptors at therapeutic concentrations.

Functional characterization studies employing Schild plot analysis demonstrate that naloxegol acts as a neutral competitive antagonist at the human μ-opioid receptor, with a pA2 value of 7.95 [1] [2]. The competitive nature of naloxegol's antagonism indicates that it competes directly with endogenous and exogenous opioids for binding to the same receptor site, providing reversible and surmountable antagonism. Importantly, naloxegol demonstrates minimal agonist activity at the μ-opioid receptor, with agonist effects remaining below 10% even at concentrations up to 30 micromolar [1] [2].

| Receptor Subtype | Binding Affinity (Ki, nM) | Selectivity Ratio | Functional Activity |

|---|---|---|---|

| μ-opioid receptor | 7.42 | 1.0 | Competitive antagonist |

| δ-opioid receptor | 203.0 | 27.4 | Antagonist |

| κ-opioid receptor | 8.65 | 1.2 | Partial agonist |

Peripheral versus Central Nervous System Activity Profiles

The pharmacological profile of naloxegol is distinguished by its preferential peripheral activity, with significantly reduced central nervous system penetration compared to conventional opioid antagonists. This selective distribution pattern is fundamental to naloxegol's therapeutic utility, allowing antagonism of peripheral opioid receptors while preserving central analgesic effects.

Blood-brain barrier penetration studies demonstrate that naloxegol crosses the blood-brain barrier approximately 15-fold slower than naloxone [1] [2]. This reduced penetration results from multiple molecular characteristics, including the pegylation modification that increases molecular weight and hydrophilicity, and naloxegol's function as a substrate for the P-glycoprotein efflux transporter [3] [5]. The P-glycoprotein transporter actively removes naloxegol from the central nervous system, maintaining pharmacologically insignificant concentrations within brain tissue [3] [5].

In vivo studies utilizing rat models of morphine-induced effects provide quantitative evidence of naloxegol's peripheral selectivity. The effective dose required to achieve 50% reversal of morphine-induced gastrointestinal transit inhibition (ED50) is 23.1 milligrams per kilogram for naloxegol, compared to 0.69 milligrams per kilogram for naloxone [1] [2]. Conversely, the ED50 for reversing morphine-induced analgesia in the hot plate assay is 55.4 milligrams per kilogram for naloxegol versus 1.14 milligrams per kilogram for naloxone [1] [2]. These data demonstrate that naloxegol requires approximately 2.4-fold higher doses to achieve central nervous system antagonism compared to peripheral antagonism, indicating preferential peripheral activity.

Clinical studies further support the limited central nervous system penetration of naloxegol. In healthy volunteers receiving intravenous morphine, naloxegol administered at doses ranging from 8 to 1000 milligrams demonstrated no central antagonism of morphine-induced pupil constriction in 95.8% of participants [3]. Only two participants showed possible attenuation of central effects, and these occurred at supratherapeutic doses of 250 and 1000 milligrams [3].

| Measurement | Naloxegol | Comparison (Naloxone) | Clinical Significance |

|---|---|---|---|

| Blood-brain barrier penetration | 15-fold slower than naloxone | Reference standard | Reduced CNS penetration |

| Central nervous system distribution | Negligible at therapeutic doses | Readily crosses BBB | Preserves central analgesia |

| Morphine-induced analgesia reversal (ED50) | 55.4 mg/kg | 1.14 mg/kg | Higher dose needed for CNS effects |

| Gastrointestinal transit reversal (ED50) | 23.1 mg/kg | 0.69 mg/kg | Effective peripheral antagonism |

| CNS/Peripheral selectivity ratio | ~2.4:1 | ~1.7:1 | Preferential peripheral activity |

Structure-Activity Relationships of Polyethylene Glycol-Modified Opioid Antagonists

The structural modifications incorporated into naloxegol represent a sophisticated approach to achieving peripheral selectivity while maintaining high opioid receptor affinity. Naloxegol is a polyethylene glycol derivative of naloxol, which itself is a derivative of naloxone [6] [7]. The pegylation involves covalent attachment of a monomethoxy-terminated heptamer of polyethylene glycol to the 6α-hydroxyl group of naloxol through an ether linkage [7].

The polyethylene glycol modification serves multiple pharmacological functions that contribute to naloxegol's unique therapeutic profile. The pegylation increases the molecular weight of the compound to 651.79 daltons compared to naloxone's molecular weight of 327.37 daltons [5] [7]. This substantial increase in molecular size significantly reduces passive permeability across biological membranes, particularly the blood-brain barrier [3] [5]. The polyethylene glycol chain also increases the hydrophilicity of the molecule, further limiting its ability to cross lipophilic barriers [3] [5].

The pegylation modification transforms naloxegol into a substrate for the P-glycoprotein efflux transporter, a critical component of the blood-brain barrier [3] [5]. This transporter actively removes naloxegol from the central nervous system, providing an additional mechanism for maintaining peripheral selectivity. The combination of reduced passive permeability and active efflux results in negligible central nervous system penetration at therapeutic doses [3] [5].

Structure-activity relationship studies of polyethylene glycol-modified opioid antagonists reveal that the length and composition of the polyethylene glycol chain are critical for maintaining both receptor affinity and peripheral selectivity. Naloxegol's heptamer polyethylene glycol chain represents an optimal balance between molecular size and pharmacological activity [8]. Metabolic studies demonstrate that naloxegol's circulating metabolites retain polyethylene glycol chains with at least three ethylene glycol units, suggesting that this minimum length is necessary for maintaining blood-brain barrier impermeability [8].

The naloxol core structure of naloxegol retains the key pharmacophoric elements necessary for high-affinity μ-opioid receptor binding while incorporating the cyclopropylmethyl group at the nitrogen position that confers antagonist activity [7]. The preservation of these structural features ensures that naloxegol maintains potent opioid receptor antagonism despite the substantial molecular modifications introduced by pegylation.

Comparative Efficacy Against δ- and κ-Opioid Receptors

Naloxegol demonstrates distinct pharmacological profiles at δ- and κ-opioid receptors that differ significantly from its activity at μ-opioid receptors. These differential activities contribute to naloxegol's overall therapeutic profile and potential side effect profile.

At δ-opioid receptors, naloxegol functions as an antagonist with significantly lower affinity compared to its μ-opioid receptor activity. Binding studies reveal a Ki value of 203.0 nanomolar at δ-opioid receptors, representing approximately 27-fold lower affinity than at μ-opioid receptors [3] [4]. This substantial selectivity difference ensures that naloxegol's primary pharmacological effects are mediated through μ-opioid receptor antagonism, with minimal contribution from δ-opioid receptor interactions at therapeutic concentrations.

The functional activity of naloxegol at δ-opioid receptors is characterized as pure antagonism, similar to its activity at μ-opioid receptors [4]. In functional assays utilizing [35S]GTPγS binding in Chinese hamster ovary cells expressing human δ-opioid receptors, naloxegol demonstrates antagonist activity without significant agonist effects [4]. This antagonist profile at δ-opioid receptors may contribute to naloxegol's overall therapeutic effects, as δ-opioid receptors are also involved in gastrointestinal motility regulation.

At κ-opioid receptors, naloxegol exhibits a markedly different pharmacological profile, functioning as a partial agonist rather than an antagonist. Binding studies demonstrate a Ki value of 8.65 nanomolar at κ-opioid receptors, indicating high affinity similar to that observed at μ-opioid receptors [3] [4]. However, unlike its pure antagonist activity at μ- and δ-opioid receptors, naloxegol demonstrates partial agonist activity at κ-opioid receptors in functional assays [4].

The partial agonist activity of naloxegol at κ-opioid receptors raises important considerations regarding its therapeutic profile. κ-opioid receptor activation is associated with various physiological effects, including dysphoria, sedation, and potential effects on gastrointestinal function [4]. However, the clinical significance of naloxegol's κ-opioid receptor partial agonism appears to be limited, as evidenced by the favorable tolerability profile observed in clinical studies.

Comparative studies with other peripherally acting μ-opioid receptor antagonists reveal that naloxegol demonstrates superior binding affinity at μ-opioid receptors compared to methylnaltrexone. Naloxegol is approximately 3-fold more potent than methylnaltrexone at human μ-opioid receptors and approximately 9-fold more potent than methylnaltrexone at δ-opioid receptors [4]. At κ-opioid receptors, the binding affinities of naloxegol and methylnaltrexone are similar, suggesting comparable potential for κ-opioid receptor-mediated effects [4].

The selective antagonism of naloxegol at μ- and δ-opioid receptors, combined with its partial agonist activity at κ-opioid receptors, creates a unique pharmacological profile that distinguishes it from other opioid receptor modulators. This receptor selectivity pattern contributes to naloxegol's therapeutic efficacy in treating opioid-induced constipation while minimizing adverse effects associated with non-selective opioid receptor antagonism.

| Parameter | Value | Notes |

|---|---|---|

| Time to maximum concentration (Tmax) | 1-2 hours | Median value; second peak at ~3 hours |

| Maximum plasma concentration (Cmax) | 51 ng/mL | Geometric mean after 27 mg dose |

| Half-life (t1/2) | 6-11 hours | Range in healthy volunteers |

| Plasma protein binding | 4.2% | Low protein binding |

| Apparent volume of distribution (Vz/F) | 968-2140 L | High volume indicates extensive distribution |

| Bioavailability with food (AUC increase) | 45% | Compared to fasting state |

| Bioavailability with food (Cmax increase) | 30% | Compared to fasting state |

The comprehensive pharmacological characterization of naloxegol demonstrates its unique position among opioid receptor antagonists. The combination of high μ-opioid receptor affinity, peripheral selectivity, and distinct activity profiles at different opioid receptor subtypes establishes naloxegol as a specialized therapeutic agent for managing opioid-induced constipation while preserving central analgesic effects.

| Pathway | Description | Clinical Impact |

|---|---|---|

| Primary elimination route | Fecal excretion (67.7%) | Predominant clearance mechanism |

| Hepatic metabolism | CYP3A4-mediated | Drug interaction potential |

| Renal elimination | Minor pathway (16.0%) | Dose adjustment in renal impairment |

| Major metabolites | Six identified metabolites | Retain PEG chain (≥3 units) |

| Unchanged drug in feces | ~25% of fecal radioactivity | Includes unabsorbed drug |

| P-glycoprotein substrate | Active efflux transporter | Limits CNS penetration |

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

Drug Indication

FDA Label

Treatment of opioid-induced constipation (OIC) in adult patients who have had an inadequate response to laxative(s).

Treatment of opioid-induced constipation

Livertox Summary

Drug Classes

Therapeutic Uses

/CLINICAL TRIALS/ ClinicalTrials.gov is a registry and results database of publicly and privately supported clinical studies of human participants conducted around the world. The Web site is maintained by the National Library of Medicine (NLM) and the National Institutes of Health (NIH). Each ClinicalTrials.gov record presents summary information about a study protocol and includes the following: Disease or condition; Intervention (for example, the medical product, behavior, or procedure being studied); Title, description, and design of the study; Requirements for participation (eligibility criteria); Locations where the study is being conducted; Contact information for the study locations; and Links to relevant information on other health Web sites, such as NLM's MedlinePlus for patient health information and PubMed for citations and abstracts for scholarly articles in the field of medicine. Naloxegol is included in the database.

Movantik (naloxegol) is indicated for the treatment of opioid-induced constipation (OIC) in adult patients with chronic non-cancer pain. /Included in US product label/

Mechanism of Action

Naloxegol is an antagonist of opioid binding at the mu-opioid receptor. When administered at the recommended dose levels, naloxegol functions as a peripherally-acting mu-opioid receptor antagonist in tissues such as the gastrointestinal tract, thereby decreasing the constipating effects of opioids. Naloxegol is a PEGylated derivative of naloxone, and is a substrate for the P-glycoprotein transporter (P-gp). Also, the presence of the PEG moiety in naloxegol reduces its passive permeability as compared with naloxone. Due to the reduced permeability and increased efflux of naloxegol across the blood-brain barrier, related to P-gp substrate properties, the CNS penetration of naloxegol is expected to be negligible at the recommended dose levels limiting the potential for interference with centrally mediated opioid analgesia.

Absorption Distribution and Excretion

Feces: 68% after oral administration. Urine: 16% after oral administration.

968 to 2140 L.

Feces (68%), urine (16%).

The mean apparent volume of distribution during the terminal phase (Vz/F) in healthy volunteers ranged from 968 L to 2140 L across dosing groups and studies. Plasma protein binding of naloxegol in humans was low (approximately 4.2%).

A high-fat meal increased the extent and rate of naloxegol absorption. The Cmax and AUC were increased by approximately 30% and 45%, respectively. In clinical trials, naloxegol was dosed on an empty stomach approximately 1 hour prior to the first meal in the morning.

Following oral administration, Movantik is absorbed with peak concentrations (Cmax) achieved at less than 2 hours. In a majority of subjects, a secondary plasma concentration peak of naloxegol was observed approximately 0.4 to 3 hours after the first peak. Across the range of doses evaluated, peak plasma concentration and area under the plasma concentration-time curve (AUC) increased in a dose-proportional or almost dose-proportional manner. Accumulation was minimal following multiple daily doses of naloxegol.

/MILK/ It is unknown whether Movantik is present in human milk; however, naloxegol is present in rat milk and is absorbed in nursing rat pups.

For more Absorption, Distribution and Excretion (Complete) data for Naloxegol (8 total), please visit the HSDB record page.

Metabolism Metabolites

Naloxegol is metabolized primarily by the CYP3A enzyme system. In a mass balance study in humans, a total of 6 metabolites were identified in plasma, urine and feces. These metabolites were formed via N-dealkylation, O-demethylation, oxidation and partial loss of the PEG chain. Human metabolism data suggests absence of major metabolites. The activity of the metabolites at the opioid receptor has not been determined.

Associated Chemicals

Wikipedia

Bucumolol

FDA Medication Guides

Naloxegol Oxalate

TABLET;ORAL

REDHILL

04/13/2020

Drug Warnings

Clusters of symptoms consistent with opioid withdrawal, including hyperhidrosis, chills, diarrhea, abdominal pain, anxiety, irritability, and yawning have occurred in patients treated with Movantik. In addition, patients receiving methadone as therapy for their pain condition were observed in clinical trials to have a higher frequency of gastrointestinal adverse reactions that may have been related to opioid withdrawal than patients receiving other opioids. Patients having disruptions to the blood-brain barrier may be at increased risk for opioid withdrawal or reduced analgesia. Take into account the overall risk-benefit profile when using Movantik in such patients. Monitor for symptoms of opioid withdrawal in such patients.

The effect of severe hepatic impairment (Child-Pugh Class C) on the pharmacokinetics of naloxegol has not been evaluated. Avoid use of Movantik in patients with severe hepatic impairment, as the dosage in these patients has not been determined. No dosage adjustment is required for patients with mild or moderate hepatic impairment.

Some subjects with creatinine clearance (CLcr) values < 60 mL/minute (i.e., moderate, severe or end-stage renal disease) were shown to exhibit markedly higher systemic exposure of naloxegol compared to subjects with normal renal function. The reason for these high exposures is not understood. However, as the risk of adverse reactions increases with systemic exposure, a lower starting dosage of 12.5 mg once daily is recommended. No dosage adjustment is needed in patients with mild renal impairment.

For more Drug Warnings (Complete) data for Naloxegol (15 total), please visit the HSDB record page.

Biological Half Life

In a clinical pharmacology study, the half-life of naloxegol at therapeutic doses ranged from 6 to 11 hours.

... The pharmacokinetics of a single oral 25-mg dose of naloxegol in plasma was assessed in patients with mild (Child-Pugh class A) or moderate (Child-Pugh class B) hepatic impairment and compared with healthy volunteers. Participants were matched for sex, age, and body mass index. ... Mean apparent terminal half-life was shorter in patients with mild (9.6 hours) and moderate (7.5 hours) hepatic impairment versus healthy subjects (11.3 hours). ...

Use Classification

Human Drugs -> EU pediatric investigation plans

Methods of Manufacturing

Storage Conditions

Interactions

... This study evaluated the effects of CYP3A inhibition and induction on the PK, safety, and tolerability of naloxegol. Separate open-label, nonrandomized, fixed-sequence, 3-period, 3-treatment, crossover studies of naloxegol (25 mg by mouth [PO]) in the absence or presence of the inhibitors ketoconazole (400 mg PO) and diltiazem extended release (240 mg PO), or the inducer rifampin (600 mg PO) were conducted in healthy volunteers. Area under the curve (AUCinf ) for naloxegol was increased with coadministration of either ketoconazole (12.9-fold) or diltiazem (3.4-fold) and decreased by 89% with coadministration of rifampin compared with AUCinf for naloxegol alone. Naloxegol was generally safe and well tolerated when given alone or coadministered with the respective CYP3A modulators; one subject discontinued because of elevations in liver enzymes attributed to rifampin. The exposure of naloxegol was affected substantially by ketoconazole, diltiazem, and rifampin, suggesting that it is a sensitive in vivo substrate of CYP3A4.

Concomitant use of St. John's wort may lead to significant decrease in naloxegol exposure and, therefore, should be avoided.

Grapefruit juice has been classified as a CYP3A4 inhibitor. Concomitant consumption of grapefruit or grapefruit juice while taking Movantik should be avoided.

For more Interactions (Complete) data for Naloxegol (9 total), please visit the HSDB record page.

Dates

2. Garnock-Jones KP. Naloxegol: a review of its use in patients with opioid-induced constipation. Drugs. 2015 Mar;75(4):419-25. doi: 10.1007/s40265-015-0357-2. PMID: 25666542.